Cas no 1181567-13-4 (4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid)

4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-FLUORO-3-(3,4-METHYLENEDIOXYPHENYL)BENZOIC ACID
- 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid
-
- MDL: MFCD11933642
- Inchi: 1S/C14H9FO4/c15-11-3-1-9(14(16)17)5-10(11)8-2-4-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17)
- InChI Key: KHDBWIMMYNWFAE-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(=O)O)C=C1C1C=CC2=C(C=1)OCO2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 348
- Topological Polar Surface Area: 55.8
- XLogP3: 3
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB327456-5 g |
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95%; . |
1181567-13-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB327456-5g |
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95%; . |
1181567-13-4 | 95% | 5g |
€1159.00 | 2025-03-19 |
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid Related Literature
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid
Introduction to 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid (CAS No. 1181567-13-4)
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1181567-13-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural framework that integrates a fluoro substituent and a 3,4-methylenedioxyphenyl group. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid consists of a benzene ring substituted at the 4-position with a fluorine atom and at the 3-position with a 3,4-methylenedioxyphenyl moiety. This arrangement creates a highly versatile platform for further chemical modifications, enabling the synthesis of analogues with tailored pharmacological profiles. The fluoro group, in particular, is well-known for its ability to modulate metabolic stability, lipophilicity, and binding affinity to biological targets, while the 3,4-methylenedioxyphenyl group is often associated with compounds exhibiting serotonergic activity.
In recent years, there has been a surge in research focused on developing new therapeutic strategies targeting central nervous system (CNS) disorders. 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid has emerged as a promising intermediate in this context. Its structural features suggest potential applications in the synthesis of compounds that interact with neurotransmitter systems involved in mood regulation, pain management, and cognitive function. Preclinical studies have begun to explore its pharmacokinetic properties and preliminary data indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.
One of the most intriguing aspects of 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid is its potential as a precursor for developing selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). The 3,4-methylenedioxyphenyl group is a common structural motif found in psychoactive compounds known for their anxiolytic and antidepressant effects. By incorporating this moiety into a benzoic acid backbone with a fluoro substitution at the 4-position, researchers can fine-tune the compound's interaction with serotonergic receptors. This approach holds promise for creating drugs with improved efficacy and reduced side effects compared to existing therapies.
The synthesis of 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoro group typically requires specialized fluorinating agents and catalysts to achieve regioselectivity. Similarly, the attachment of the 3,4-methylenedioxyphenyl group necessitates careful consideration of coupling reactions to avoid unwanted byproducts. Advances in synthetic methodologies have enabled more efficient routes to this compound, making it more accessible for medicinal chemists engaged in drug discovery programs.
From a computational chemistry perspective, 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid has been subjected to molecular modeling studies to predict its binding interactions with biological targets. These studies have provided insights into how the fluoro and methylenedioxy groups influence receptor binding affinity and selectivity. For instance, computational analyses have suggested that the fluoro substituent may enhance binding to serotonin transporters by stabilizing key hydrogen bonds or hydrophobic interactions. Such findings are crucial for guiding experimental efforts aimed at optimizing drug-like properties.
The pharmacological potential of 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid has also been explored in vitro using cell-based assays. Initial experiments have demonstrated that derivatives derived from this compound exhibit modulatory effects on serotonin receptors (5-HT1A, 5-HT2A). These findings align with the hypothesis that such compounds could serve as lead candidates for treating neuropsychiatric disorders characterized by dysregulated serotonin signaling. Furthermore, preliminary toxicity assessments have shown that certain analogues derived from CAS No. 1181567-13-4 exhibit low cytotoxicity profiles in relevant cell lines.
As research progresses,the applications of CAS No. 1181567-13-4 are expected to expand beyond CNS-targeting therapeutics. Its unique structural features make it an attractive building block for designing compounds with anti-inflammatory、antioxidant、and even anticancer properties. The fluoro group's ability to enhance metabolic stability while maintaining bioactivity suggests that it could be incorporated into drugs designed for long-term therapeutic use. Additionally,the methylenedioxyphenyl moiety's resemblance to natural neurotransmitters may open avenues for developing new treatments for neurodegenerative diseases.
In conclusion,CAS No. 1181567-13-4 represents a significant advancement in pharmaceutical chemistry due to its versatile structure and promising biological activities。Its role as an intermediate in synthesizing novel therapeutic agents underscores its importance in drug discovery efforts aimed at addressing unmet medical needs。With ongoing research uncovering new pharmacological applications,this compound is poised to play an increasingly important role in developing next-generation medications.
1181567-13-4 (4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid) Related Products
- 2229374-07-4(3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine)
- 2375258-79-8(4-[(3-Fluoro-4-methoxyphenyl)methoxy]piperidine;hydrochloride)
- 1798486-67-5(N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide)
- 2229505-54-6(3-(2-bromo-4-methoxyphenyl)-3,3-difluoropropan-1-amine)
- 1806799-84-7(2-(Difluoromethyl)-3,6-dimethoxy-5-hydroxypyridine)
- 2648936-02-9((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopropanoic acid)
- 2248288-06-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate)
- 1321518-03-9(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine)
- 563-84-8(3-chlorobutan-2-ol)
- 1807282-13-8(Methyl 2-cyano-3-difluoromethoxy-4-ethylbenzoate)
